Compound Description: Mephendioxan is a potent and competitive α1A-adrenoreceptor antagonist. The (−)-enantiomer of Mephendioxan exhibits 10-30 times greater potency than the (+)-enantiomer at α1-adrenoreceptor subtypes in both functional and binding assays. It demonstrates high selectivity for α1A-adrenoreceptors over other adrenoreceptor subtypes and other receptors like 5-HT1A and D2. []
Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist currently under clinical development for potential treatment of anxiety and mood disorders. It exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose with minimal acute side effects. []
Compound Description: This compound is a CCK-A antagonist. Its [14C-carboxy] labeled form was prepared as part of a six-step synthesis. []
Relevance: This compound shares the benzodiazepine structural motif with N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide. Both compounds are heterocyclic amides, with the target compound containing a benzofuran ring and this compound containing a thiophene ring. []
Compound Description: WIN55,212-2 is a full agonist for G protein activation at cannabinoid receptors. Chronic administration of this compound leads to tolerance to cannabinoid-mediated behaviors, receptor desensitization, and down-regulation in mice. [, , , , , , , , , , , , , ]
Relevance: Although WIN55,212-2 does not directly share the same core structure as N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide, it is relevant because several papers discuss the interaction of WIN55,212-2 with the cannabinoid receptor (CB1). The target compound contains a benzodioxane ring, which is a common structural motif in several other CB1 ligands. This suggests that N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide might also interact with CB1. [, , , , , , , , , , , , , ]
Δ9-Tetrahydrocannabinol (THC)
Compound Description: Δ9-Tetrahydrocannabinol is the primary psychoactive component of marijuana and acts as a partial agonist at cannabinoid receptors. Chronic administration results in tolerance to cannabinoid-mediated effects and receptor adaptation in mice. [, , , , ]
Relevance: Similar to WIN55,212-2, Δ9-THC is relevant because it is a cannabinoid receptor agonist, highlighting the importance of the benzodioxane ring system found in N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide as a potential pharmacophore for cannabinoid receptor activity. [, , , , ]
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. It has been extensively studied for its inverse agonist properties and its interactions with specific amino acid residues in the CB1 receptor. [, , , , , , , , , , , ]
Relevance: Although SR141716A is not structurally similar to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide, it is a key compound in understanding the pharmacology of the CB1 receptor. Several studies included in the provided papers investigate the effects of SR141716A in blocking or reversing the effects of cannabinoid agonists, including WIN55,212-2 and Δ9-THC. The presence of a benzodioxane ring in the target compound suggests a potential interaction with the CB1 receptor, making SR141716A a relevant reference compound for understanding its potential activity. [, , , , , , , , , , , ]
Compound Description: UK-91,473 is a potent antagonist of platelet-activating factor (PAF). []
Relevance: This compound is a member of the pyrazolo[3,4-b][1,4]diazepine class, highlighting the diversity of heterocyclic systems that can exhibit biological activity. Although not directly structurally related to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide, it emphasizes the importance of exploring various heterocyclic scaffolds in drug discovery, as the target compound also contains a heterocyclic moiety (benzofuran). []
Compound Description: PSNCBAM-1 is an allosteric antagonist of the CB1 receptor. It exhibits noncompetitive antagonism in [35S]GTPγS binding studies and modulates the effects of CB1 ligands on neuronal excitability in the cerebellum. []
Relevance: PSNCBAM-1 acts on the same target as several other compounds discussed in this section, the CB1 receptor. This suggests that N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide could potentially exhibit CB1 receptor activity as well. PSNCBAM-1's allosteric mechanism of action highlights the potential for developing drugs that modulate CB1 receptor activity without directly binding to the orthosteric site. []
Compound Description: VCHSR is a structural analog of SR141716A that lacks hydrogen bonding potential at the C3 position. It acts as a neutral antagonist at the CB1 receptor. []
Relevance: VCHSR is an important compound for understanding the structure-activity relationship of SR141716A. It demonstrates that the hydrogen bonding potential of the C3 substituent in SR141716A is crucial for its inverse agonist activity. This highlights the importance of specific structural features in determining the pharmacological properties of CB1 receptor ligands, which can inform the development of new compounds like N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide with desired activity profiles. []
Sphingosine
Compound Description: Sphingosine is a naturally occurring lipid that interacts with the CB1 receptor and acts as an endogenous antagonist. []
Relevance: Sphingosine's interaction with the CB1 receptor further supports the potential of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide to interact with this receptor. This finding highlights the diversity of endogenous ligands that can modulate CB1 receptor activity, indicating the potential for developing new drugs targeting this receptor based on diverse structural scaffolds. []
Compound Description: FTY720 is an immunosuppressant drug that is a structural analog of sphingosine. It interacts with the CB1 receptor and acts as an antagonist. []
Relevance: FTY720's interaction with the CB1 receptor, similar to sphingosine, reinforces the possibility of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide binding to the same receptor. This finding suggests that the CB1 receptor could be a novel target for FTY720 and potentially for structurally similar compounds like the target compound. []
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It exhibits nanomolar affinity for both rat and human CB1 receptors and displays a long duration of action in vivo. []
Relevance: SR147778 is another CB1 receptor antagonist that, like SR141716A, highlights the benzodioxane ring system in N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide as a potential structural element for CB1 receptor binding. SR147778 demonstrates the ongoing development of potent and selective CB1 antagonists, and N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide could potentially contribute to this field. []
Compound Description: Compound 1 is a glucocorticoid receptor (GR) binder that functions as a tracer for GR in vivo in rats, enabling measurement of receptor occupancy in the lung and spleen. []
Relevance: Compound 1 shares the 2,3-dihydro-1,4-benzodioxin core structure with N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide, highlighting the versatility of this scaffold for targeting different receptor systems. []
Compound Description: MDL 73005EF is a high-affinity, selective ligand for the serotonin 5-HT1A receptor. It displays anxiolytic-like activity in animal models, potentially through a mechanism distinct from buspirone, another 5-HT1A receptor ligand. []
Relevance: MDL 73005EF exhibits structural similarities to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide, sharing the 2,3-dihydro-1,4-benzodioxin core and an ethylamine substituent. This structural similarity suggests potential for the target compound to interact with the 5-HT1A receptor as well. []
Compound Description: NESS 0327 is a high-affinity antagonist for the CB1 receptor. It exhibits greater selectivity for CB1 compared with SR141716A. []
Relevance: NESS 0327, like SR141716A and SR147778, is a CB1 antagonist, suggesting that N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide might also interact with this receptor. The high selectivity of NESS 0327 for CB1 highlights the potential for developing targeted therapeutics for conditions where CB1 receptor antagonism is beneficial. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.